Allyl 2-amino-5-iodobenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1131605-37-2 |
|---|---|
Molecular Formula |
C10H10INO2 |
Molecular Weight |
303.10 g/mol |
IUPAC Name |
prop-2-enyl 2-amino-5-iodobenzoate |
InChI |
InChI=1S/C10H10INO2/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h2-4,6H,1,5,12H2 |
InChI Key |
RUVDIISBTFYBLA-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=C(C=CC(=C1)I)N |
Canonical SMILES |
C=CCOC(=O)C1=C(C=CC(=C1)I)N |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of Allyl 2 Amino 5 Iodobenzoate
Reactions Involving the Aryl Iodide Moiety
The carbon-iodine bond in allyl 2-amino-5-iodobenzoate is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The aryl iodide moiety of this compound makes it an excellent substrate for these reactions.
Heck Reaction : The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a method for alkene substitution. wikipedia.org For instance, the reaction of an ortho-iodoaniline derivative with acrylonitrile (B1666552) can provide a 4,6-disubstituted 2-aminocinnamonitrile. researchgate.net The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.org Phosphine-free palladium precursors have been employed in Heck-type reactions, sometimes using water as a cosolvent. nih.gov
Sonogashira Reaction : This reaction couples terminal alkynes with aryl or vinyl halides, utilizing a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org It is a crucial method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The Sonogashira coupling can be used to synthesize a variety of compounds, including functionalized triazoles. researchgate.net
Suzuki-Miyaura Reaction : The Suzuki-Miyaura reaction is a widely used method for creating carbon-carbon bonds by coupling an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. nih.govlibretexts.org This reaction is valued for its mild conditions and the low toxicity of its reagents and byproducts. nih.govnih.gov It proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org For example, iodovanillin can undergo a Suzuki-Miyaura reaction with para-methylphenylboronic acid in an aqueous medium. gctlc.orgumn.edu
Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Key Features |
| Heck | Alkene | Palladium catalyst, Base | Forms substituted alkenes. wikipedia.org |
| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) cocatalyst, Amine base | Forms aryl or vinyl alkynes. organic-chemistry.org |
| Suzuki-Miyaura | Organoboron reagent | Palladium catalyst, Base | Forms biaryl compounds or vinylarenes. nih.govlibretexts.org |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions, particularly Ullmann-type reactions, are effective for forming carbon-heteroatom and carbon-carbon bonds. The use of amino acid ligands can facilitate these reactions under milder conditions than traditionally required. semanticscholar.orglatrobe.edu.aunih.gov For example, L-proline and N,N-dimethylglycine have been shown to promote the coupling of aryl halides with various nucleophiles, including amines, N-containing heterocycles, and sulfinic acid salts, at lower temperatures and with catalytic amounts of copper. latrobe.edu.aunih.gov A protocol for the amination of aryl iodides using CuI as a catalyst and ethylene (B1197577) glycol as a ligand in 2-propanol has been developed, which is notably tolerant of moisture and can be performed in an air atmosphere. organic-chemistry.org
Nucleophilic Aromatic Substitution Pathways Mediated by the Iodo Group
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings. diva-portal.org In this reaction, a nucleophile replaces a leaving group on the aromatic ring. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. diva-portal.orglibretexts.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org While halogens are common leaving groups, their reactivity trend in SNAr can be counterintuitive, with fluoride (B91410) often being the best leaving group due to its high electronegativity, which polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack. youtube.comyoutube.com
Role in C-H Activation and Functionalization Methodologies
The presence of the iodo group can influence C-H activation and functionalization reactions on the aniline (B41778) ring. While direct C-H functionalization of anilines is a powerful tool, the inherent reactivity of the amino group can sometimes lead to challenges in selectivity. researchgate.net However, various catalytic systems have been developed to achieve site-selective C-H functionalization, including iodination, of aniline derivatives. acs.orgacs.org These methods often employ directing groups to control the regioselectivity of the reaction. researchgate.net
Involvement in Hypervalent Iodine Chemistry and Reagent Generation
The aryl iodide moiety of this compound can serve as a precursor for the in-situ generation of hypervalent iodine reagents. nih.gov Hypervalent iodine compounds, such as λ³- and λ⁵-iodanes, are valuable oxidizing and electrophilic species in organic synthesis. wikipedia.org These reagents are known for their low toxicity and ease of handling. organic-chemistry.org For example, 2-iodobenzoic acid can be oxidized to 2-iodylbenzoic acid (IBX), a λ⁵-iodane. wikipedia.org Hypervalent iodine reagents have been used in a wide range of transformations, including the oxidation of alcohols and the functionalization of C-H bonds. organic-chemistry.orgscripps.edunih.gov
Reactions Involving the Aromatic Amino Group
The aromatic amino group in this compound is a versatile functional group that can undergo a variety of chemical transformations. The reactivity of this group is typical of primary aromatic amines.
The amino group can readily undergo acylation with acid chlorides or anhydrides under basic conditions to form the corresponding amides. libretexts.org Similarly, it can be alkylated with various alkylating agents. These reactions are fundamental in modifying the electronic and steric properties of the molecule and for introducing further functionality.
Diazotization of the amino group with nitrous acid leads to the formation of a diazonium salt. This intermediate is highly reactive and can be subsequently transformed into a wide range of functional groups through Sandmeyer-type reactions, providing access to a diverse array of substituted aromatic compounds.
Interactive Data Table: Reactions of the Aromatic Amino Group
| Reaction | Reagent | Product Type |
| Acylation | Acid chloride/anhydride (B1165640) | Amide |
| Alkylation | Alkyl halide | Secondary/Tertiary amine |
| Diazotization | Nitrous acid | Diazonium salt |
Amidation and Sulfonylation Reactions
The primary amino group of this compound can readily undergo acylation with various acylating agents to form amides. This reaction is fundamental in peptide synthesis and the formation of other complex organic molecules. Lewis acid catalysts can be employed for the direct amidation of unprotected amino acids. nih.gov Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides.
Table 1: Examples of Amidation and Sulfonylation Reactions
| Reactant | Reagent | Product |
| This compound | Acetyl chloride | Allyl 2-(acetylamino)-5-iodobenzoate |
| This compound | Benzoyl chloride | Allyl 2-(benzoylamino)-5-iodobenzoate |
| This compound | p-Toluenesulfonyl chloride | Allyl 2-(tosylamino)-5-iodobenzoate |
Electrophilic Aromatic Substitution Patterns Directed by the Amino Group
The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions. wikipedia.orglumenlearning.commasterorganicchemistry.com In this compound, the para position to the amino group is occupied by the iodine atom. Therefore, electrophilic substitution is expected to occur predominantly at the ortho position (C3) to the amino group. The iodine atom, while deactivating, also directs ortho and para, reinforcing the directing effect of the amino group. wikipedia.org
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of another halogen atom (e.g., bromine or chlorine) at the C3 position. wikipedia.orgmasterorganicchemistry.com Direct iodination can be achieved using an oxidizing agent to form a more active iodine species. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org
Nitration: Introduction of a nitro group at the C3 position using a mixture of nitric and sulfuric acids. libretexts.org
Sulfonation: Introduction of a sulfonic acid group at the C3 position. masterorganicchemistry.com
Cyclization Reactions Utilizing the Amino Functionality
The amino group can participate in intramolecular cyclization reactions to form heterocyclic systems. For instance, reaction with appropriate bifunctional reagents can lead to the formation of quinazolines or other fused heterocycles. researchgate.net Intramolecular cyclization of N-allyl propiolamides is a known strategy for synthesizing γ-lactams. scispace.com Furthermore, prodrug strategies often utilize intramolecular cyclization reactions of derivatives of amino compounds. nih.gov
Condensation and Imine Formation Reactions
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). libretexts.orgchemistrysteps.commasterorganicchemistry.comyoutube.comyoutube.com This reaction is typically acid-catalyzed and reversible. libretexts.orgyoutube.com The formation of imines is a key step in various synthetic transformations. Condensation reactions with other reagents, such as 3-oxo-2-arylhydrazonopropanals, can lead to the formation of complex heterocyclic structures. nih.govnih.gov
Transformations at the Allyl Ester Linkage
The allyl ester group is a versatile functional handle that can undergo a variety of transformations, including reactions at the allylic position and cleavage of the ester bond.
Allylic Functionalization Reactions (e.g., Allylic Oxidation, Asymmetric Allylic Alkylation)
The allylic C-H bonds of the allyl group are susceptible to oxidation. researchgate.net Reagents like selenium dioxide (Riley oxidation) can introduce a hydroxyl group at the allylic position, which can be further oxidized to a carbonyl group. wikipedia.org Palladium-catalyzed allylic oxidation can also be employed to form linear allylic esters. nih.govnih.gov
Asymmetric allylic alkylation (AAA) is a powerful method for forming stereogenic centers. researchgate.netacs.orgnih.gov In the presence of a palladium catalyst and a chiral ligand, the allyl group can be functionalized with a variety of nucleophiles in an enantioselective manner. researchgate.netacs.org
Table 2: Key Allylic Functionalization Reactions
| Reaction Type | Reagent/Catalyst System | Product Type |
| Allylic Oxidation | Selenium dioxide | Allylic alcohol/aldehyde |
| Palladium-Catalyzed Allylic Oxidation | Pd(OAc)₂, oxidant | Allylic ester |
| Asymmetric Allylic Alkylation | Pd(0), chiral ligand, nucleophile | Chiral allylic compound |
Transesterification and Ester Hydrolysis Processes
The allyl ester can be converted to other esters through transesterification. organic-chemistry.org This reaction is often catalyzed by acids or bases and involves reacting the allyl ester with an excess of another alcohol. acs.orgthieme-connect.comgoogle.com Scandium triflate has been shown to be an efficient catalyst for the transesterification of various esters, including allyl esters. organic-chemistry.orgthieme-connect.com
Hydrolysis of the allyl ester, typically under acidic or basic conditions, will yield 2-amino-5-iodobenzoic acid and allyl alcohol. This reaction is the reverse of esterification and can be used to deprotect the carboxylic acid functionality.
Cleavage of the Allyl Ester as a Protecting Group
The allyl ester functional group in this compound serves as a versatile protecting group for the carboxylic acid. Its removal, or deprotection, can be achieved under mild conditions, which is particularly advantageous in the synthesis of complex molecules where other functional groups might be sensitive to harsh reagents. The most common and efficient method for the cleavage of allyl esters is through palladium-catalyzed reactions. acsgcipr.org This process, often referred to as deallylation, typically involves a palladium(0) catalyst and a nucleophilic scavenger.
The mechanism of palladium-catalyzed deallylation involves the formation of a π-allyl palladium complex. The palladium(0) catalyst, often generated in situ from a precursor like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), coordinates to the double bond of the allyl group. This is followed by oxidative addition, leading to the formation of a cationic π-allyl palladium(II) complex and the carboxylate anion. A nucleophilic scavenger then attacks the π-allyl complex, regenerating the palladium(0) catalyst and forming an allylated scavenger byproduct. acsgcipr.org
A variety of scavengers can be employed, with common examples including amines, thiols, and β-dicarbonyl compounds. The choice of scavenger can influence the reaction rate and efficiency. For instance, morpholine, piperidine, and dimedone are frequently used. The reaction is typically carried out in a non-protic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature.
The mildness of this deprotection strategy makes it orthogonal to many other protecting groups used in organic synthesis. For example, it is compatible with acid-labile groups like tert-butoxycarbonyl (Boc) and base-labile groups like fluorenylmethyloxycarbonyl (Fmoc). This orthogonality is crucial in multi-step syntheses, allowing for selective deprotection of the carboxylic acid without affecting other parts of the molecule.
Recent advancements in this area have focused on developing more efficient catalyst systems and milder reaction conditions. The use of microwave irradiation has been shown to significantly accelerate the deprotection process, reducing reaction times from hours to minutes. nih.govresearchgate.net This can be particularly beneficial in solid-phase synthesis where reaction times are often a limiting factor. nih.govresearchgate.net
Table 1: Reagents and Conditions for Allyl Ester Cleavage
| Catalyst System | Scavenger | Solvent | Temperature | Reaction Time | Reference |
| Pd(PPh₃)₄ | Morpholine | THF | Room Temp | 1-3 h | acsgcipr.org |
| Pd(PPh₃)₄ | Phenylsilane | DMF | Room Temp | < 1 h | nih.gov |
| Pd(PPh₃)₄ | Diethylamine, Formic Acid | THF | Room Temp | Overnight | peptide.com |
| Pd(PPh₃)₄ | Acetic Acid, N-Methylmorpholine | CHCl₃ | Room Temp | 20-60 min | peptide.com |
| OsO₄ (catalytic), NaIO₄ | N-Methylmorpholine N-oxide | Dioxane/Water | Room Temp | 4-5 days | organic-chemistry.org |
This table presents a selection of reported methods for allyl ester deprotection. The specific conditions for this compound may require optimization.
Cascade and Domino Reactions Incorporating this compound Substructures
The unique structural features of this compound, namely the ortho-amino group, the iodine atom at the 5-position, and the allyl ester, make it an excellent substrate for cascade and domino reactions. These reactions, in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a powerful strategy for the rapid construction of complex molecular architectures. The reactivity of the 2-aminobenzoic acid scaffold is well-documented in the synthesis of heterocyclic compounds like quinazolines and quinazolinones. organic-chemistry.orgrsc.orgnih.govnih.govresearchgate.netorganic-chemistry.org
The presence of the amino group and the ester functionality allows for the construction of fused heterocyclic systems. For example, in the presence of a suitable coupling partner and catalyst, the amino group can act as a nucleophile to initiate a cascade sequence. The iodine atom provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These couplings can be integrated into a domino sequence to introduce further molecular complexity.
One potential cascade pathway involves an initial palladium-catalyzed cross-coupling reaction at the iodo-position, followed by an intramolecular cyclization involving the amino group and a newly introduced functional group. The allyl ester can either be retained in the final product or cleaved in a subsequent step, or in some cases, participate in the cascade itself.
For instance, a domino reaction could be envisioned where a palladium-catalyzed carbonylation of the C-I bond is followed by an intramolecular acylation of the amino group, leading to the formation of an isatoic anhydride derivative. Subsequent reaction with an amine would then yield a quinazolinone.
Another possibility involves the reaction of the 2-amino group with an aldehyde to form a Schiff base, which can then undergo an intramolecular cyclization. The specific reaction pathway and the final product will be highly dependent on the reaction conditions and the other reagents present. The development of such cascade reactions is a key area of research in modern organic synthesis, as it aligns with the principles of atom economy and step economy.
Table 2: Examples of Domino Reactions with 2-Aminobenzoic Acid Derivatives
| Reactants | Catalyst/Reagent | Product Type | Description | Reference |
| 2-Aminobenzoic acids, α-chloroaldoxime O-methanesulfonates | DMAP, K₃PO₄ | Quinazolinediones | DMAP-catalyzed domino reaction involving nucleophilic substitution, Tiemann rearrangement, and cyclic urea (B33335) formation. | researchgate.netorganic-chemistry.org |
| 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Palladium catalyst | Quinazolines | A three-component tandem reaction. | organic-chemistry.org |
| (2-Aminophenyl)methanols, Aldehydes | Copper catalyst, Ce(NO₃)₃·6H₂O, NH₄Cl | 2-Substituted quinazolines | Copper-catalyzed cascade reaction. | organic-chemistry.org |
| 2-Aminobenzylamines, α,α,α-Trihalotoluenes | NaOH, O₂ | 2-Aryl quinazolines | A transition-metal-free procedure in water. | nih.gov |
This table provides examples of domino reactions with related 2-aminobenzoic acid derivatives to illustrate the potential reactivity of the this compound substructure.
Mechanistic Investigations of Reactions Involving Allyl 2 Amino 5 Iodobenzoate
Elucidation of Reaction Pathways and Identification of Key Intermediates
The reaction pathways of Allyl 2-amino-5-iodobenzoate are diverse, largely dictated by the reagents and catalysts employed. The presence of multiple reactive sites—the amino group, the carbon-iodine bond, and the allyl group—makes it a valuable starting material for synthesizing complex heterocyclic structures.
In many transformations, the initial step involves the activation of one of these functional groups. For instance, in transition metal-catalyzed reactions, the allyl group can coordinate to the metal center to form a π-allyl complex, a key intermediate in allylic substitution reactions. Alternatively, the carbon-iodine bond can undergo oxidative addition to a low-valent metal catalyst, initiating cross-coupling processes. The amino group can act as a nucleophile or be transformed, for example, into a diazonium salt via a Sandmeyer-type reaction, which can then be substituted. researchgate.netkorea.ac.kr
Investigations have shown that the interplay between these functionalities can lead to complex cascade reactions. For example, an initial reaction at the allyl or iodo position can be followed by an intramolecular cyclization involving the amino group, leading to the formation of quinoline (B57606) or benzodiazepine (B76468) derivatives. The identification of these intermediates is often achieved through a combination of control experiments, spectroscopic analysis (NMR, MS), and computational studies.
Mechanistic Roles of Catalysis in Transformations (e.g., Palladium, Copper, Rhodium)
Transition metals play a pivotal role in controlling the reactivity and selectivity of transformations involving this compound.
Palladium: Palladium catalysts are widely used for allylic substitution reactions, famously known as the Tsuji-Trost reaction. In the context of this compound, a Pd(0) catalyst would typically coordinate to the double bond of the allyl group, leading to the formation of a π-allyl palladium(II) intermediate and the departure of the 2-amino-5-iodobenzoate moiety as a leaving group. This intermediate can then be attacked by a nucleophile. Mechanistic studies on related systems, such as the three-component aminoallylation of diazo compounds, have shown that the reaction pathway can be complex, with specific ligands like Xantphos being crucial for achieving high selectivity. researchgate.net These studies sometimes rule out alternative pathways like a nih.govrsc.org-sigmatropic rearrangement of an ylide intermediate. researchgate.net
Copper: Copper-catalyzed allylic substitutions are distinct from their palladium-catalyzed counterparts, often exhibiting unique regioselectivity. wikipedia.org While palladium catalysis typically favors attack at the less substituted (α) position of the allyl intermediate, copper catalysis often directs nucleophiles to the more substituted (γ) position. wikipedia.org The proposed catalytic cycle for copper-catalyzed allylic substitution begins with the coordination of a Cu(I) species to the olefin, followed by an oxidative addition that displaces the leaving group and forms a Cu(III)-allyl complex. wikipedia.org Reductive elimination then yields the final product and regenerates the Cu(I) catalyst. wikipedia.org In aerobic copper-catalyzed reactions, oxygen can play a direct role, with proposals suggesting the formation of copper(II)peroxo species that act as the active oxidant. nih.gov
Rhodium: Rhodium catalysts are effective in a variety of transformations, including allylic functionalization. While specific studies on this compound are limited, research on analogous systems provides mechanistic insights. For instance, rhodium-catalyzed reactions of diazoquinones with allylboronates to form allylphenols are proposed to proceed through a cyclopropanation/ring opening/aromatization pathway. rsc.org This demonstrates rhodium's capacity to mediate complex rearrangements and bond formations, a potential pathway for transformations of this compound.
Table 1: Comparison of Catalytic Mechanisms in Allylic Substitution
| Feature | Palladium Catalysis (Tsuji-Trost) | Copper Catalysis |
|---|---|---|
| Typical Catalyst State | Pd(0)/Pd(II) | Cu(I)/Cu(III) |
| Key Intermediate | π-Allyl Palladium(II) Complex | Organocopper(III) Allyl Complex wikipedia.org |
| Typical Regioselectivity | α-Substitution (less hindered) | γ-Substitution (more hindered) wikipedia.org |
| Common Nucleophiles | "Soft" nucleophiles | "Hard" nucleophiles (e.g., Grignards) wikipedia.org |
Studies on Radical Reaction Mechanisms and Intermediates
Beyond ionic pathways, this compound can participate in reactions involving radical intermediates. Transition metal-catalyzed reactions involving radicals represent a powerful, albeit less explored, strategy for allylic functionalization. rsc.org
The general mechanism for a radical allylic C-H functionalization involves the abstraction of a hydrogen atom from the allyl group by a radical initiator. This step generates a resonance-stabilized allylic radical, which is a key intermediate. nih.gov This delocalized radical can then react with another species to form the final product. Metalloradical catalysis, for example using cobalt-based catalysts, has emerged as a sophisticated method to control the chemo-, regio-, diastereo-, and enantioselectivity of such radical reactions. nih.gov The mechanism often involves the catalyst activating a precursor (like an organic azide) to form a metalloradical intermediate, which then performs the hydrogen-atom abstraction (HAA) from the allyl group of the substrate. nih.gov
Another potential radical pathway is initiated by the addition of a radical species to the double bond of the allyl group. This can lead to a radical cascade, including potential 1,2-radical migrations (rearrangements) to form more stable radical intermediates before subsequent reaction steps. nih.gov Trapping experiments, often using reagents like TEMPO, can provide evidence for the existence of these transient radical intermediates during the catalytic process. nih.gov
Computational and Theoretical Chemistry Studies
Computational chemistry offers powerful tools to investigate the intricate details of reaction mechanisms that are often difficult to probe experimentally.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to study electronic structure. In the context of this compound, DFT calculations are applied to:
Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, DFT can elucidate the most likely reaction pathway.
Analyze Reaction Barriers: The calculated energy barrier (activation energy) for a given step helps predict its feasibility and rate. For example, DFT has been used to calculate the free energies along a proposed reaction pathway in a copper-catalyzed synthesis, validating the plausibility of steps like base-assisted elimination. researchgate.net
Predict Reactivity: DFT can determine electron density distributions and molecular orbital shapes, predicting which sites on the molecule are most susceptible to nucleophilic or electrophilic attack.
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of this compound. A typical MD simulation involves:
System Setup: The molecule is placed in a simulation box, often filled with solvent molecules (e.g., water) to mimic solution conditions.
Force Field Application: A force field, such as Amber or GAFF, is chosen to define the potential energy of the system based on the positions of its atoms. nih.gov
Minimization and Equilibration: The system's energy is minimized to remove unfavorable contacts, followed by equilibration steps at a set temperature and pressure (e.g., NVT and NPT ensembles) to bring it to a stable state. nih.gov
Production Run: The simulation is run for a specific duration (e.g., nanoseconds), during which the trajectory (positions and velocities of atoms) is recorded. nih.gov
MD simulations can reveal the preferred three-dimensional conformations of the molecule, its flexibility, and how it interacts with solvent molecules or a catalyst's active site.
One of the most powerful applications of theoretical chemistry is explaining and predicting the selectivity of reactions.
Regioselectivity: As seen in copper-catalyzed allylic substitutions, the preference for γ-attack over α-attack can be rationalized by comparing the DFT-calculated energies of the transition states for both pathways. The pathway with the lower energy barrier will be the dominant one, thus determining the major regioisomer. wikipedia.org
Stereoselectivity: In reactions involving chiral catalysts, theoretical models can explain the origin of enantioselectivity. By building computational models of the catalyst-substrate complex, researchers can identify the key non-covalent interactions (e.g., steric hindrance, hydrogen bonding) in the transition state that favor the formation of one enantiomer over the other. DFT studies can quantify the energy difference between the diastereomeric transition states, which directly correlates to the predicted enantiomeric excess.
Table 2: Applications of Computational Methods
| Computational Method | Key Application | Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Pathway Analysis | Energies of intermediates and transition states, activation barriers, electronic properties. researchgate.net |
| Molecular Dynamics (MD) | Conformational Analysis | Dynamic movement, preferred shapes, intermolecular interactions over time. nih.gov |
| Theoretical Modeling | Selectivity Prediction | Rationale for regio- and stereochemical outcomes by comparing transition state energies. wikipedia.org |
Advanced Applications in Organic Synthesis and Functional Material Science Academic Perspective
Utilization as a Key Building Block for Complex Heterocyclic Systems
The anthranilate core of Allyl 2-amino-5-iodobenzoate serves as a classical and powerful synthon for the construction of a multitude of nitrogen-containing heterocyclic systems. The amino and ester groups are perfectly positioned to undergo cyclocondensation reactions with a variety of reagents to form fused ring systems, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.
Research has extensively demonstrated that anthranilic acid and its esters are key starting materials for quinazolinones and their derivatives. acs.orgwikipedia.orglkouniv.ac.indntb.gov.ua These syntheses often involve an initial acylation of the amino group followed by cyclization. For instance, condensation with chloro acyl chlorides can lead to benzoxazinone (B8607429) intermediates, which upon reaction with amines or other nucleophiles, yield fused quinazolinone structures. dntb.gov.ua The presence of the allyl ester in this compound does not impede these classical transformations, while the iodo-substituent offers a site for further complexity generation via transition metal-catalyzed reactions either before or after the formation of the heterocyclic core.
Furthermore, the reactivity of the aryl iodide opens pathways to more complex, fused heterocyclic systems through palladium-catalyzed reactions. For example, intramolecular C-N or C-C bond formation following an initial intermolecular coupling reaction can lead to the synthesis of benzodiazepines and other multi-ring architectures. nih.gov The combination of classical condensation chemistry with modern cross-coupling methods makes this compound a potent building block for accessing novel heterocyclic libraries.
| Heterocyclic System | Key Reaction Type | Relevant Functional Groups | Potential Synthetic Approach |
|---|---|---|---|
| Quinazolinones | Cyclocondensation | 2-Amino group, Allyl ester | Reaction with ureas, formamides, or acyl chlorides followed by cyclization. acs.orgnih.gov |
| Benzodiazepines | Palladium-catalyzed cyclization | 2-Amino group, 5-Iodo group | Intramolecular Buchwald-Hartwig amination of a pre-functionalized side chain. nih.gov |
| Fused Pyridylquinolines | Multi-component Reaction | 2-Amino group | Condensation reactions with appropriate aniline (B41778) and ketone derivatives. acs.org |
| Benzothiazoles | Cyclization | 2-Amino group | Reaction with sources of thiocarbonyls or related synthons. organic-chemistry.org |
Precursor in the Synthesis of Intricate Molecular Architectures
The true synthetic power of this compound lies in the orthogonal reactivity of its three functional groups, which can be addressed sequentially to build intricate, non-heterocyclic molecular architectures. The aryl iodide is particularly significant, as it is a prime substrate for a host of palladium-catalyzed cross-coupling reactions.
This functionality allows for the precise installation of carbon-based substituents, including alkyl, alkenyl, and aryl groups, through reactions such as Suzuki, Heck, and Sonogashira couplings. For example, a palladium-catalyzed carbonylation reaction could transform the iodo-group into an ester or amide, adding another layer of functionality to the molecule. chimia.chresearchgate.netacs.org This step-wise construction allows for the controlled assembly of complex substitution patterns on the benzene (B151609) ring, which is a key strategy in the total synthesis of natural products and the design of molecular probes.
The allyl group provides another vector for molecular elaboration. It can participate in olefin metathesis, hydroformylation, Wacker oxidation, or serve as a handle for introducing stereocenters adjacent to the aromatic ring. The amino group, beyond its role in heterocycle formation, can be acylated, alkylated, or diazotized to introduce a wide range of other functionalities, further expanding the molecular possibilities. semanticscholar.org The ability to combine these transformations in various orders makes this compound a valuable precursor for creating densely functionalized and sterically complex molecules.
Role in Catalyst Ligand Design and Development Studies
The structural motifs within this compound are relevant to the design of ligands for transition metal catalysis. The 2-aminobenzoate (B8764639) framework is a known bidentate coordination motif, capable of binding to metal centers through the amino nitrogen and the ester carbonyl oxygen. Amino acids and their derivatives, for instance, have been successfully employed as ligands in copper-catalyzed Ullmann-type coupling reactions, demonstrating the utility of this structural class. acs.org
The key features of this compound that make it an intriguing ligand candidate are:
Bidentate N,O-Coordination: The core aminobenzoate structure can form a stable chelate ring with a metal center.
Allyl Group Interaction: The allyl moiety can bind to transition metals in either an η¹ (sigma) or η³ (pi-allyl) fashion. wikipedia.orglkouniv.ac.in This interaction can influence the electronic properties and steric environment of the catalytic center.
Functional Handles for Modification: The iodo and allyl groups serve as points for modification. The ligand could be anchored to a polymer support via the allyl group, or the iodo group could be used to link the ligand to other molecular fragments to create more complex, multidentate ligand systems.
While direct studies employing this compound as a ligand are not extensively documented, the principles of ligand design strongly suggest its potential. The combination of a classic bidentate scaffold with a metal-coordinating π-system (the allyl group) offers possibilities for creating ligands with unique steric and electronic properties suitable for various catalytic transformations, including asymmetric synthesis.
Integration into Polymer Synthesis and Functional Material Design Research
The incorporation of specific functionalities into polymers is a cornerstone of modern materials science, enabling the creation of materials with tailored optical, electronic, or biomedical properties. This compound is a prime candidate for use as a functional monomer or as a modifying agent in polymer chemistry, primarily due to its versatile allyl group.
Polymers bearing allyl functionalities are a significant class of materials because the double bond is amenable to a variety of efficient chemical transformations. mdpi.com The allyl group on this monomer can be leveraged in several ways:
Direct Polymerization: The allyl group can participate in polymerization reactions, such as free-radical polymerization or copolymerization with other vinyl monomers, to be incorporated directly into the polymer backbone or as a pendant group.
Post-Polymerization Modification: More commonly, the allyl group serves as a reactive handle for modifying existing polymers. Thiol-ene "click" chemistry, for example, allows for the efficient and orthogonal attachment of molecules containing thiol groups to the allyl-functionalized polymer under mild conditions. This enables the grafting of biomolecules, dyes, or other functional units onto a polymer scaffold.
Cross-linking: The allyl groups can be used as sites for cross-linking polymer chains, which is critical for controlling the mechanical properties of materials like hydrogels and elastomers.
The amino and iodo groups further enhance its utility in materials science. The amino group can improve adhesion or provide a site for acid-base interactions, while the high atomic mass of the iodine atom can be exploited to create polymers with a high refractive index or radiopaque properties for medical imaging applications. The combination of these features in a single, polymerizable molecule makes this compound a promising component for the design of advanced functional polymers.
Contributions to Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy in chemical biology and drug discovery that aims to generate collections of structurally complex and diverse small molecules from a common starting material. The success of a DOS campaign relies on the use of building blocks that possess multiple, orthogonally reactive functional groups, allowing for divergent reaction pathways. This compound is an archetypal scaffold for DOS.
The molecule contains three distinct reactive sites that can be selectively addressed to generate a library of diverse products:
The Aryl Iodide: This site is ideal for reactions that build skeletal diversity, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of a wide range of aryl, alkyl, and alkynyl groups.
The Anthranilate Core: The vicinal amino and ester groups are poised for cyclization reactions with various bifunctional reagents, leading to a vast array of heterocyclic scaffolds (e.g., quinazolinones, benzodiazepines).
The Allyl Group: This group allows for a different set of transformations, including olefin metathesis, epoxidation, dihydroxylation, and radical additions, which introduce new functional groups and stereocenters, thereby increasing the three-dimensionality of the products.
By strategically combining reactions at these three sites, a single starting material can be rapidly converted into a library of molecules with highly varied carbon skeletons, functional group arrays, and stereochemical complexity. This approach efficiently populates chemical space with novel, natural product-like compounds that can be screened for biological activity.
| Reactive Site | Class of Reactions | Examples | Type of Diversity Generated |
|---|---|---|---|
| Aryl Iodide | Cross-Coupling | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Carbonylation | Skeletal Diversity, Appendage Diversity |
| Amino/Ester Core | Cyclocondensation | Reaction with phosgene, ureas, isocyanates, aldehydes | Scaffold Diversity (Heterocycles) |
| Allyl Group | Olefin Chemistry | Metathesis, Epoxidation, Dihydroxylation, Thiol-ene Addition | Stereochemical Diversity, Functional Group Diversity |
Analytical and Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
In the ¹H NMR spectrum of Allyl 2-amino-5-iodobenzoate, distinct signals corresponding to the aromatic protons of the substituted benzene (B151609) ring and the protons of the allyl group are expected. The aromatic region would likely display signals for the three protons on the benzene ring. Based on the NMR data for the parent 2-amino-5-iodobenzoic acid, where aromatic protons appear at approximately 7.95, 7.47, and 6.63 ppm chemicalbook.com, similar shifts would be anticipated for the allyl ester, with slight variations due to the esterification. The amine (NH₂) protons typically appear as a broad singlet.
The allyl group protons would present a characteristic pattern: a doublet of triplets for the methylene (B1212753) group adjacent to the oxygen, a multiplet for the methine proton, and two distinct signals for the terminal vinyl protons.
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the allyl group. The carbon attached to the iodine atom would be expected to appear at a lower field compared to the other aromatic carbons. The chemical shifts for the carbons in the allyl group are typically found in the alkene region of the spectrum.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be invaluable for unambiguous assignment. COSY would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the allyl group and the coupling patterns of the aromatic protons. HSQC would establish the direct one-bond correlations between protons and their attached carbon atoms, definitively assigning each proton signal to its corresponding carbon signal.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 8.0 | m |
| -NH₂ | 4.0 - 5.0 | br s |
| -O-CH₂ -CH=CH₂ | ~4.7 | dt |
| -O-CH₂-CH =CH₂ | 5.9 - 6.1 | m |
| -O-CH₂-CH=CH₂ (cis) | ~5.2 | d |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 165 - 170 |
| Aromatic-C | 110 - 150 |
| Aromatic-C-I | 80 - 90 |
| -O-CH₂ -CH=CH₂ | 65 - 70 |
| -O-CH₂-CH =CH₂ | 130 - 135 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₀INO₂), the exact molecular weight can be calculated.
Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the presence of a single iodine atom, the isotopic pattern of the molecular ion peak would be characteristic.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include cleavage of the bond between the carbonyl carbon and the oxygen of the alkoxy group (α-cleavage) and McLafferty rearrangement if a γ-hydrogen is available. For this compound, key fragmentation patterns would be expected to include:
Loss of the allyl radical: A prominent peak would likely be observed corresponding to the loss of the allyl group (•CH₂CH=CH₂), resulting in the formation of the 2-amino-5-iodobenzoyl cation.
Formation of the allyl cation: Cleavage of the O-CH₂ bond can also lead to the formation of a stable allyl cation at m/z 41.
Fragmentation of the aromatic ring: Subsequent fragmentation of the benzoyl portion could involve the loss of carbon monoxide (CO) or the iodine atom.
The fragmentation pattern of a related compound, allyl benzoate (B1203000), shows a base peak at m/z 105, corresponding to the benzoyl cation, and a significant peak at m/z 77 for the phenyl cation nih.gov. A similar fragmentation behavior would be anticipated for this compound, with the masses of the fragments shifted due to the presence of the amino and iodo substituents. The presence of the amino group can also influence the fragmentation, potentially leading to ions containing nitrogen libretexts.org.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | m/z (Predicted) |
|---|---|
| [M]⁺• | 303 |
| [M - C₃H₅]⁺ | 262 |
| [C₇H₅INO]⁺ | 262 |
| [C₇H₄NO₂]⁺ | 134 |
| [C₆H₄N]⁺ | 90 |
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching and bending).
The IR spectrum of this compound would exhibit several key absorption bands that confirm the presence of its constituent functional groups:
N-H Stretching: The amino group (NH₂) will show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, characteristic of a primary amine libretexts.org.
C-H Stretching: The spectrum will display C-H stretching bands for both the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic part of the allyl group (typically below 3000 cm⁻¹) vscht.cz.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the ester will be prominent in the range of 1700-1725 cm⁻¹ mdpi.com.
C=C Stretching: The carbon-carbon double bond of the allyl group and the aromatic ring will give rise to absorption bands in the 1600-1680 cm⁻¹ region libretexts.org.
C-O Stretching: The C-O single bond stretches of the ester group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
C-I Stretching: The carbon-iodine bond stretch is expected to appear at lower frequencies, usually in the range of 500-600 cm⁻¹.
IR spectroscopy is also a valuable tool for monitoring the synthesis of this compound, for example, from 2-amino-5-iodobenzoic acid and allyl alcohol. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C-O and allyl C=C stretches would indicate the progress of the esterification reaction.
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Alkene (=C-H) | Stretch | 3050 - 3150 |
| Alkyl (C-H) | Stretch | 2850 - 3000 |
| Ester (C=O) | Stretch | 1700 - 1725 |
| Alkene (C=C) | Stretch | 1640 - 1680 |
| Aromatic (C=C) | Stretch | 1500 - 1600 |
| Ester (C-O) | Stretch | 1000 - 1300 |
Chromatographic Techniques for Separation, Isolation, and Purity Determination (e.g., HPLC, GC, Column Chromatography)
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and column chromatography are commonly employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A reversed-phase HPLC method, likely using a C18 stationary phase, would be suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a buffer to control the pH. The compound would be detected using a UV detector, as the aromatic ring and carbonyl group are strong chromophores. The purity is determined by the area percentage of the main peak relative to any impurity peaks.
Gas Chromatography (GC) can also be used for the analysis of this compound, although its relatively high molecular weight and polarity might necessitate derivatization to improve volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) would be particularly powerful, providing both retention time data for purity assessment and mass spectral data for the identification of the main component and any impurities.
Column Chromatography is the standard technique for the purification of this compound on a preparative scale. A silica (B1680970) gel stationary phase would be used with a non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane. The separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can provide precise information on bond lengths, bond angles, and torsional angles within the molecule.
An X-ray crystallographic analysis of this compound would unambiguously confirm its molecular structure and provide insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the amino group or π-stacking of the aromatic rings. This data is the gold standard for structural proof. Currently, there is no publicly available crystal structure data for this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Allyl 2-amino-5-iodobenzoate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a factorial design approach to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between these factors, optimizing yield and purity. Post-synthesis, validate intermediates using NMR and mass spectrometry, referencing structural analogs such as 2-(4-Methoxyphenoxy)allyl 2-iodobenzoate for comparative analysis . Purification may require gradient column chromatography or recrystallization, guided by solubility data in polar/nonpolar solvents .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess degradation thresholds. Pair this with HPLC monitoring of decomposition products under controlled humidity and temperature (e.g., 25°C/60% RH vs. 40°C/75% RH). Include spectroscopic validation (FTIR, UV-Vis) to track functional group integrity .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound?
- Methodological Answer : Employ hyphenated techniques like LC-MS/MS or GC-MS with selective ion monitoring (SIM) to detect impurities at ppm levels. Compare results against spiked standards of potential byproducts (e.g., deiodinated analogs). For non-volatile impurities, use charged aerosol detection (CAD) coupled with HPLC .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) calculations to map the electronic environment of the iodobenzene moiety, predicting sites for Suzuki or Ullmann couplings. Validate models experimentally by comparing computed activation energies with kinetic data from stopped-flow spectroscopy. Reference catalytic systems from analogous iodobenzoates .
Q. What strategies resolve contradictions between theoretical and experimental data in the compound’s spectroscopic profiles?
- Methodological Answer : Apply ab initio vibrational frequency calculations (e.g., using Gaussian software) to simulate IR/Raman spectra, identifying discrepancies in peak assignments. Cross-validate with 2D NMR (COSY, HSQC) to resolve signal overlap in aromatic regions. Document deviations in solvatochromic shifts using polarity-sensitive probes .
Q. How can reactor design principles improve the scalability of this compound synthesis?
- Methodological Answer : Adopt dimensionless scaling parameters (e.g., Reynolds number, Damköhler number) to transition from batch to continuous flow reactors. Optimize mixing efficiency using computational fluid dynamics (CFD) simulations, minimizing hot spots in exothermic steps like iodination. Reference CRDC subclass RDF2050112 for reaction engineering frameworks .
Q. What mechanistic insights explain the compound’s selectivity in multi-step organic transformations?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies and isotopic labeling (e.g., deuterium at the allyl group) to probe rate-determining steps. Use in situ ATR-IR or Raman spectroscopy to monitor intermediate formation during reactions. Compare with mechanistic data from structurally related allyl esters .
Safety and Best Practices
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Implement fume hood containment for synthesis steps involving volatile iodinated intermediates. Use PPE rated for chemical splashes (e.g., nitrile gloves, aprons) and conduct regular air monitoring for iodine vapors. Reference acute toxicity data from allyl chloride analogs to establish exposure limits .
Q. How can researchers integrate literature data with novel findings to avoid redundancy in publications?
- Methodological Answer : Conduct a systematic review using SciFinder or Reaxys, filtering patents and journals for iodobenzoate derivatives. Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) to cluster reported synthetic routes and physicochemical properties, highlighting gaps in kinetic or thermodynamic data .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
